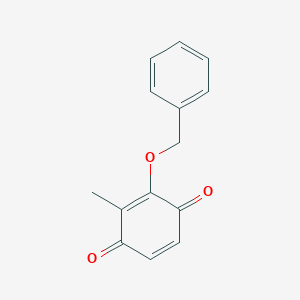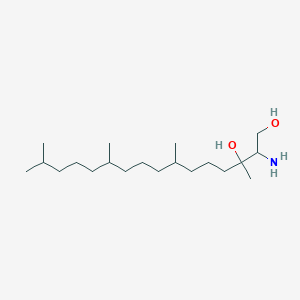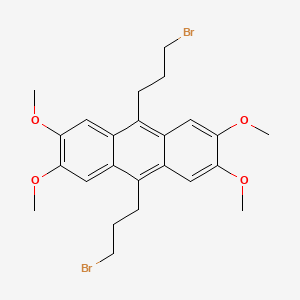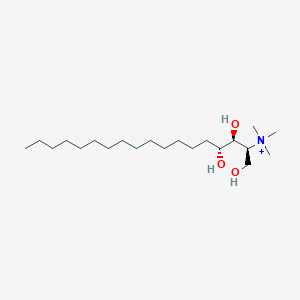
(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium is a quaternary ammonium compound with significant biological and chemical properties It is characterized by its three hydroxyl groups and a long hydrophobic alkyl chain, making it amphiphilic
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium typically involves the reaction of a suitable precursor with trimethylamine. One common method includes the use of epoxide intermediates, which undergo ring-opening reactions with trimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts, such as zeolites or aluminosilicates, can further enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its use as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is utilized in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties
Mecanismo De Acción
The mechanism of action of (2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol: Similar in structure but lacks the quaternary ammonium group.
Uniqueness
(2S,3S,4R)-1,3,4-Trihydroxy-N,N,N-trimethyloctadecan-2-aminium is unique due to its quaternary ammonium group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring strong antimicrobial properties and membrane interaction capabilities .
Propiedades
Número CAS |
325141-78-4 |
|---|---|
Fórmula molecular |
C21H46NO3+ |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
trimethyl-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]azanium |
InChI |
InChI=1S/C21H46NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)21(25)19(18-23)22(2,3)4/h19-21,23-25H,5-18H2,1-4H3/q+1/t19-,20+,21-/m0/s1 |
Clave InChI |
WPERGUDKWTUWFF-HBMCJLEFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)[N+](C)(C)C)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(CO)[N+](C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
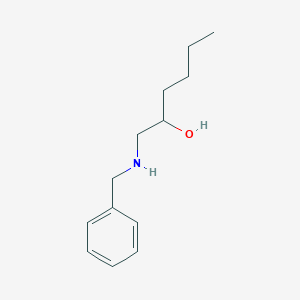

![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
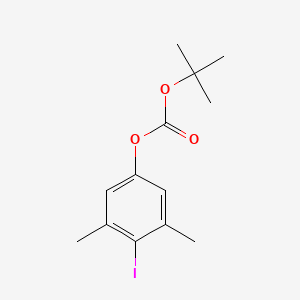
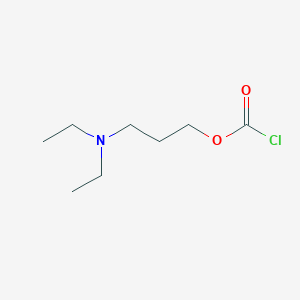
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
